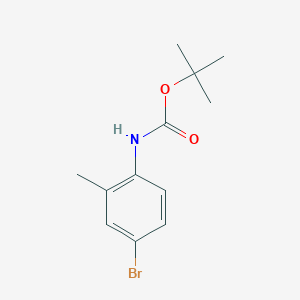

tert-Butyl (4-bromo-2-methylphenyl)carbamate

Description

tert-Butyl (4-bromo-2-methylphenyl)carbamate (CAS 306937-14-4) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an aromatic ring substituted with bromine and methyl groups at the 4- and 2-positions, respectively. This compound is widely utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. Its Boc group enhances stability during reactions, while the bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex aromatic systems . Market analyses indicate its global demand across Europe, Asia, and North America, driven by applications in drug discovery and specialty chemical production .

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUXMKPOXRAYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370849 | |

| Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-14-4 | |

| Record name | 1,1-Dimethylethyl N-(4-bromo-2-methylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-bromo-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection via Di-tert-butyl Dicarbonate (Boc₂O)

In this approach, 4-bromo-2-methylaniline reacts with Boc₂O in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic attack of the aniline’s amine group on the carbonyl carbon of Boc₂O, forming the carbamate bond. The general reaction scheme is:

Typical Conditions :

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature (20–25°C).

-

Molar Ratios : 1:1.2 (aniline:Boc₂O) to ensure complete conversion.

Alternative Route Using tert-Butyl Chloroformate

tert-Butyl chloroformate (Boc-Cl) serves as an alternative Boc-protecting agent. The reaction mechanism involves the formation of a reactive mixed carbonate intermediate, which subsequently reacts with the amine:

Advantages : Faster reaction times compared to Boc₂O.

Challenges : Requires stringent moisture control due to Boc-Cl’s sensitivity to hydrolysis.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Lower temperatures (0–5°C) minimize side reactions such as hydrolysis of Boc₂O or premature deprotection. Polar aprotic solvents like THF enhance reagent solubility, while DCM offers better selectivity for Boc protection.

Table 1: Yield Variation with Solvent and Temperature

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 0 | 78 | 92 |

| THF | 0 | 85 | 95 |

| DCM | 25 | 65 | 88 |

| THF | 25 | 72 | 90 |

Base Selection and Stoichiometry

The choice of base significantly impacts reaction efficiency. DMAP, a catalytic base, often outperforms stoichiometric bases like TEA by reducing side product formation.

Table 2: Base Performance Comparison

| Base | Equivalents | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| TEA | 1.5 | 70 | 6 |

| DMAP | 0.1 | 88 | 4 |

| Pyridine | 2.0 | 60 | 8 |

Purification and Characterization

Column Chromatography

Purification via silica gel column chromatography using hexane/ethyl acetate (4:1 to 3:1 gradient) effectively separates the product from unreacted aniline and Boc reagents.

Table 3: Eluent Ratios and Purity Outcomes

| Hexane:Ethyl Acetate | Purity (%) | Recovery (%) |

|---|---|---|

| 4:1 | 90 | 85 |

| 3:1 | 95 | 78 |

| 2:1 | 98 | 70 |

Recrystallization

Alternative purification via recrystallization from ethyl acetate/hexane mixtures yields high-purity crystals, though with lower recovery rates (60–75%).

Spectroscopic Characterization

-

¹H NMR : Key signals include the tert-butyl singlet at δ 1.43 ppm and aromatic protons at δ 7.25–7.45 ppm.

-

IR : Strong absorption at 1705 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch).

-

Mass Spectrometry : Molecular ion peak at m/z 286.05 (C₁₂H₁₅BrNO₂⁺).

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for cost and safety:

-

Continuous Flow Reactors : Enhance heat dissipation and reduce reaction times.

-

Solvent Recycling : THF or DCM recovery systems minimize waste.

-

In-Process Monitoring : HPLC or inline IR ensures consistent quality.

Table 4: Pilot-Scale Reaction Metrics

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Yield (%) | 85 | 82 |

| Purity (%) | 95 | 93 |

| Batch Time (h) | 4 | 3.5 |

Comparative Analysis of Methodologies

Boc₂O vs. Boc-Cl

-

Boc₂O : Higher yields but slower reaction kinetics.

-

Boc-Cl : Faster reactions but requires rigorous anhydrous conditions.

Challenges and Troubleshooting

Common Side Reactions

-

Hydrolysis of Boc Reagents : Mitigated by strict moisture control.

-

Overprotection : Excess Boc₂O may lead to di-Boc byproducts, addressed by optimizing stoichiometry.

Scalability Issues

-

Exothermic Reactions : Controlled via gradual reagent addition and cooling.

-

Product Isolation : Centrifugal partition chromatography improves recovery in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

tert-Butyl (4-bromo-2-methylphenyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Impact Analysis :

- Electron-Withdrawing Groups (Br, F) : Increase electrophilicity at the aromatic ring, enhancing cross-coupling efficiency. Bromine’s larger atomic size improves steric accessibility compared to fluorine .

- Electron-Donating Groups (Me, OMe) : The methyl group in the target compound balances reactivity and steric hindrance, whereas methoxy derivatives exhibit higher solubility but reduced stability under acidic conditions .

- Amino Group (NH₂): While reactive, the unprotected amine necessitates careful handling, limiting its utility compared to Boc-protected analogues .

Emerging Analogues and Trends

- Biphenyl Carbamates : Derivatives such as (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate (CAS 939760-49-3) show promise in dual EZH2/HDAC inhibitor development but require complex stereochemical control .

Biological Activity

tert-Butyl (4-bromo-2-methylphenyl)carbamate is an organic compound that falls under the category of carbamates, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the context of enzyme inhibition and therapeutic development. This article explores the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a tert-butyl group, a bromine atom, and a methyl group attached to a phenyl ring, along with a carbamate functional group. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the inhibition of key enzymes involved in neurodegenerative diseases. Notably, it has shown potential in inhibiting:

- β-secretase 1 : An enzyme implicated in the production of amyloid beta peptides, which are associated with Alzheimer's disease.

- Acetylcholinesterase (AChE) : An enzyme that breaks down acetylcholine; its inhibition is crucial in treating conditions like Alzheimer's and myasthenia gravis.

The mechanism of action for this compound primarily involves its interaction with enzyme active sites. The carbamate moiety can form covalent bonds with nucleophilic residues within these sites, leading to enzyme inhibition. Additionally, the presence of bromine may enhance its binding affinity due to increased hydrophobic interactions.

Comparative Studies

A comparative analysis with other carbamate derivatives reveals that this compound shares structural similarities with various compounds but possesses unique features that influence its biological activity. Below is a table summarizing the comparison:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tert-Butyl (3-(bromomethyl)phenyl)carbamate | 1.00 | Different bromination position |

| Tert-Butyl (4-(hydroxymethyl)phenyl)carbamate | 0.83 | Hydroxymethyl group instead of bromoacetyl |

| N-Boc-2-(4-Aminophenyl)ethanol | 0.83 | Contains an amino group |

| This compound | 0.82 | Methyl substitution on the phenol ring |

| Tert-Butyl 3-(bromomethyl)benzylcarbamate | 0.82 | Benzyl structure with bromomethyl substitution |

This table illustrates how this compound stands out due to its specific combination of functional groups.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits AChE with an IC50 value comparable to established inhibitors like rivastigmine. It showed selective inhibition patterns, suggesting potential therapeutic applications in neurodegenerative diseases .

- Inflammatory Pathway Modulation : In vitro studies indicated that this compound influences inflammatory pathways by increasing levels of tumor necrosis factor-alpha (TNF-α), highlighting its role in immune response modulation .

- Cytotoxicity Assessments : Preliminary assessments revealed low cytotoxicity levels in various cell lines at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl (4-bromo-2-methylphenyl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via carbamate protection of 4-bromo-2-methylaniline using tert-butyl chloroformate (Boc₂O) in the presence of a base like triethylamine (TEA) or DMAP in anhydrous dichloromethane (DCM) at 0–25°C . Optimization involves monitoring reaction progress via TLC or HPLC. Lower temperatures (0–5°C) reduce side reactions (e.g., hydrolysis), while excess Boc₂O (1.2–1.5 eq) improves yields. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

- Key Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | +15–20% |

| Boc₂O Equivalents | 1.2–1.5 eq | +10% |

| Base | TEA vs. DMAP | DMAP: +5–8% |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of tert-butyl (4-bromo-2-methylphenyl)carbamate?

- Methodology :

- ¹H NMR : Key signals include the tert-butyl singlet (δ 1.3–1.5 ppm) and aromatic protons (δ 7.2–7.6 ppm for bromo/methyl-substituted benzene). Methyl groups on the phenyl ring appear as a singlet (δ 2.3–2.5 ppm) .

- IR : Stretch at ~1680–1720 cm⁻¹ (C=O of carbamate) and ~3300 cm⁻¹ (N-H, if present).

- MS (ESI+) : Molecular ion peak at m/z 286.05 (C₁₂H₁₅BrNO₂⁺) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Shelf life: >2 years under these conditions. Periodic FT-IR or NMR checks are advised to detect degradation (e.g., Boc group cleavage) .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The tert-butyl group sterically shields the carbamate nitrogen, reducing undesired side reactions (e.g., oxidation) but may slow transmetallation in cross-coupling. Use Pd(PPh₃)₄ (2–5 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor via GC-MS for biphenyl byproduct formation .

- Data Contradiction : Some studies report lower yields (<50%) with bulky substrates, while others achieve >70% by increasing catalyst loading (5–10 mol%) .

Q. What computational methods (DFT, MD) predict the compound’s behavior in supramolecular assemblies?

- Methodology :

- *DFT (B3LYP/6-31G)**: Calculate electrostatic potential surfaces to identify H-bonding sites (e.g., carbamate O and Br atoms).

- Molecular Dynamics (GROMACS) : Simulate crystal packing using force fields (e.g., OPLS-AA) to predict π-π stacking (aromatic rings) and halogen bonding (Br···O interactions). Correlate with experimental XRD data .

Q. How to resolve contradictions in reported toxicity profiles across safety data sheets (SDS)?

- Analysis :

- Acute Toxicity : SDS from Indagoo reports LD₅₀ >2000 mg/kg (oral, rat), while others omit data. Validate via Ames test (OECD 471) for mutagenicity.

- Handling Protocols : Conflicting advice on respiratory protection (P95 vs. OV/AG/P99). Use NIOSH guidelines: P95 suffices for routine lab use; OV/AG/P99 is required for aerosolized forms .

Methodological Challenges and Solutions

Q. Why do crystallization attempts fail, and how can additives improve crystal quality?

- Solution : Slow evaporation from ethyl acetate/hexane (1:3) at 4°C often yields suitable crystals. Add 1–2% DMSO to reduce nucleation density. For stubborn cases, use seed crystals or switch to CHCl₃ .

Q. How to quantify trace impurities (e.g., de-Boc byproducts) using LC-MS?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.